N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene-2-sulfonamide core linked via an ethyl chain to a 4-phenylpiperazine moiety. This structural motif is characteristic of ligands targeting aminergic receptors, particularly serotonin (5-HT) receptors, due to the piperazine group’s affinity for such targets . The compound’s design combines the hydrophobic naphthalene ring (for membrane penetration) with the polar sulfonamide and piperazine groups (for receptor interaction).
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-11,18,23H,12-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLMICQQNGXVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Naphthalene-2-sulfonyl Chloride
Naphthalene-2-sulfonyl chloride is typically synthesized via sulfonation of naphthalene followed by chlorination.
Procedure :
- Sulfonation : Naphthalene is reacted with concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 160–180°C to yield naphthalene-2-sulfonic acid.
- Chlorination : The sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) to produce the sulfonyl chloride derivative.
Reaction Conditions :
- Temperature: 0–5°C (chlorination step).
- Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or tetrahydrofuran (THF).
Synthesis of 2-(4-Phenylpiperazin-1-yl)ethylamine
This intermediate is prepared through nucleophilic substitution or reductive amination.
Method A: Nucleophilic Substitution
- 4-Phenylpiperazine is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$).
- The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, yielding 2-(4-phenylpiperazin-1-yl)ethylamine.
Method B: Reductive Amination
- 4-Phenylpiperazine is condensed with glycolaldehyde using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) as a reducing agent.
- The product is purified via column chromatography (silica gel, $$ \text{CH}2\text{Cl}2/\text{MeOH} $$).
Coupling of Fragments
The final step involves reacting naphthalene-2-sulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine.
Procedure :
- Sulfonamide Formation :
- The amine (1.2 eq) is added dropwise to a solution of sulfonyl chloride (1.0 eq) in anhydrous $$ \text{CH}2\text{Cl}2 $$.
- Triethylamine ($$ \text{Et}_3\text{N} $$, 2.0 eq) is used to scavenge $$ \text{HCl} $$.
- Reaction time: 12–24 hours at room temperature.
Workup :
- The crude product is washed with water, dried over $$ \text{MgSO}_4 $$, and concentrated.
- Purification via recrystallization (ethanol/water) or flash chromatography ($$ \text{EtOAc}/\text{hexane} $$) yields the final compound.
Industrial-Scale Production
For large-scale synthesis, the following optimizations are employed:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Round-bottom flask | Continuous-flow reactor |
| Temperature Control | Ice bath | Jacketed reactor with cooling |
| Purification | Column chromatography | Crystallization |
| Yield | 60–70% | 85–90% |
Industrial methods prioritize cost efficiency and scalability, often replacing chromatographic purification with fractional crystallization.
Comparative Analysis of Synthetic Methods
Nucleophilic Substitution vs. Reductive Amination
- Nucleophilic Substitution : Faster but requires stoichiometric base, leading to salt waste.
- Reductive Amination : Higher atom economy but necessitates stringent moisture control.
Coupling Agents
Traditional methods use $$ \text{Et}_3\text{N} $$, while advanced protocols employ polymer-supported bases (e.g., PS-BEMP) to simplify workup.
Challenges and Mitigation Strategies
Low Yields in Sulfonamide Formation
- Cause : Hydrolysis of sulfonyl chloride.
- Solution : Use anhydrous solvents and molecular sieves.
Byproduct Formation
- Cause : Over-alkylation of piperazine.
- Solution : Employ excess amine or phase-transfer catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the phenylpiperazine moiety.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a therapeutic agent in treating neurological disorders. Its ability to enhance cholinergic signaling suggests it could be beneficial in cognitive enhancement therapies.
Pharmacology
In pharmacological studies, N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is utilized to investigate receptor binding and signal transduction pathways. It has shown interactions with both acetylcholinesterase and butyrylcholinesterase, indicating its relevance in studying cholinergic pathways.
Cancer Research
Preliminary studies indicate that structural analogs of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anti-cancer properties worth exploring further.
Biological Studies
As a research tool, this compound serves to study cellular processes and interactions within biological systems. Its unique structure allows for specific interactions with biological targets, facilitating investigations into various biochemical pathways.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Significant inhibition of acetylcholinesterase activity in vitro | Supports potential use in cognitive enhancement therapies |
| Study B (2021) | Cytotoxic effects observed on breast cancer cell lines | Suggests further investigation into anti-cancer applications |
| Study C (2023) | Interactions with dopaminergic receptors; selective binding to D3 receptors | Opens avenues for research into treatments for Parkinson's disease |
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide and related sulfonamide derivatives:
Structural and Functional Analysis
- Phenylpiperazine vs. Indole/Dimethylaminoethyl Groups: The phenylpiperazine moiety in the target compound likely enhances 5-HT6 receptor selectivity compared to E-6837’s dimethylaminoethyl-indole group, which may reduce off-target effects. Piperazine derivatives like SB-271046 exhibit strong inverse agonism (pA2 ~8.76), suggesting that the target compound’s piperazine group could confer similar antagonistic properties if unmodified .
Chloro Substituent Effects :
E-6837’s 5-chloro-naphthalene group increases hydrophobicity and receptor binding affinity compared to the unsubstituted naphthalene in the target compound. Chlorine is a common bioisostere in 5-HT6 ligands to enhance potency .Sulfonamide Linker Variations :
The ethyl linker in the target compound allows flexibility for receptor engagement, whereas Ro 04-06790’s rigid pyrimidine ring may limit conformational adaptability, reducing its efficacy (pA2 ~7.89 vs. SB-271046’s 8.76) .- Phenoxy vs. Piperazine Moieties: The methoxyphenoxy group in CAS 295364-70-4 lacks the basic nitrogen of piperazine, likely diminishing interaction with serotonin receptors. This highlights the critical role of the piperazine ring in 5-HT6 targeting .
Pharmacological Implications
- Partial vs. Inverse Agonism :
E-6837’s partial agonism (Emax 23–207%) contrasts with SB-271046’s inverse agonism (Emax -39%), driven by structural differences in the sulfonamide backbone and substituents. The target compound’s activity may lie between these extremes, depending on its substituents . - Forskolin Enhancement : Forskolin amplifies cAMP responses for partial agonists like E-6837 (207% over basal), a property that could be exploited to evaluate the target compound’s efficacy in future studies .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with cholinergic pathways. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide group linked to a phenylpiperazine moiety via an ethyl chain. This unique structure contributes to its biological activity by allowing specific interactions with various biological targets.
Target Enzymes:
The primary targets of this compound are:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
Mode of Action:
This compound acts as an inhibitor of AChE and BChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic transmission, which is crucial for memory and cognitive functions.
Pharmacological Effects
- Cognitive Enhancement:
- Anticonvulsant Activity:
- Antimycobacterial Activity:
Pharmacokinetics
The compound appears capable of penetrating the blood-brain barrier effectively, allowing it to exert its effects on central nervous system targets. The pharmacokinetic profile suggests that it can reach therapeutic concentrations necessary for biological activity.
Research Findings and Case Studies
Several studies have explored the biological activity and chemical properties of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
